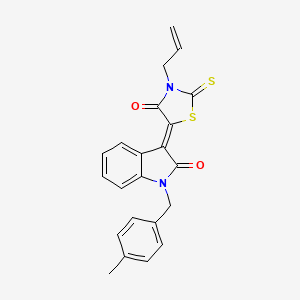![molecular formula C16H22ClF3N2O B4729798 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-ethylhexyl)urea](/img/structure/B4729798.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-ethylhexyl)urea
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-ethylhexyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron works by inhibiting photosynthesis in plants, which ultimately leads to their death. In recent years, there has been an increasing interest in the scientific research application of Diuron due to its potential use in cancer treatment.
作用機序
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. By binding to the D1 protein, Diuron prevents the transfer of electrons, which ultimately leads to the inhibition of photosynthesis and the death of the plant.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects in both plants and animals. In plants, Diuron inhibits photosynthesis, which leads to a reduction in plant growth and ultimately the death of the plant. In animals, Diuron has been found to have a number of effects on the liver, kidneys, and reproductive system. In particular, Diuron has been found to increase the risk of liver and kidney damage, as well as infertility.
実験室実験の利点と制限
One of the advantages of using Diuron in lab experiments is that it is a relatively inexpensive herbicide that is widely available. This makes it a good choice for researchers who need to conduct large-scale experiments. However, one of the limitations of using Diuron is that it is highly toxic and can have negative effects on the environment. This means that researchers need to take extra precautions when working with Diuron to ensure that it does not contaminate the environment.
将来の方向性
There are a number of potential future directions for research on Diuron. One area of interest is the development of new cancer treatments based on Diuron. Researchers are currently exploring ways to modify the structure of Diuron to make it more effective against cancer cells. Another area of interest is the development of new herbicides that are less toxic and have fewer negative effects on the environment. Researchers are currently exploring ways to modify the structure of Diuron to make it less toxic and more environmentally friendly.
科学的研究の応用
Diuron has been found to have potential applications in cancer treatment. Studies have shown that Diuron can inhibit the growth of cancer cells in vitro and in vivo. In particular, Diuron has been found to be effective against breast cancer, prostate cancer, and melanoma. The mechanism of action of Diuron in cancer cells is not fully understood, but it is believed to involve the inhibition of cell division and the induction of apoptosis.
特性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N2O/c1-3-5-6-11(4-2)10-21-15(23)22-14-9-12(16(18,19)20)7-8-13(14)17/h7-9,11H,3-6,10H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCYVXHRFSEXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzyl-2-mercapto-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4729715.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B4729721.png)
![4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4729724.png)
![4-[2-(2,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B4729726.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4729728.png)
![ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate](/img/structure/B4729734.png)
![1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4729740.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4729750.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4729761.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4729762.png)

![ethyl 4-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4729806.png)
![4-chloro-3-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4729819.png)